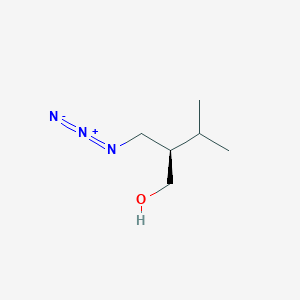
(2R)-2-(Azidomethyl)-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Azidomethyl)-3-methylbutan-1-ol: is an organic compound with a unique structure that includes an azide group attached to a chiral carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Azidomethyl)-3-methylbutan-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an alcohol precursor is treated with sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R)-2-(Azidomethyl)-3-methylbutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Triphenylphosphine (PPh₃) in an inert solvent like tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Iminophosphorane intermediates.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (2R)-2-(Azidomethyl)-3-methylbutan-1-ol is used as a building block for the synthesis of more complex molecules. Its azide group is particularly useful in click chemistry, a class of biocompatible reactions that are widely used in chemical biology.
Biology: The compound can be used to modify biomolecules through azide-alkyne cycloaddition reactions, enabling the study of biological processes at the molecular level.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings that require specific functional groups for performance enhancement.
Mécanisme D'action
The mechanism by which (2R)-2-(Azidomethyl)-3-methylbutan-1-ol exerts its effects depends on the specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, a process that is highly efficient and selective. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process.
Comparaison Avec Des Composés Similaires
(2R)-2-(Azidomethyl)-oxirane: Another azide-containing compound with a different backbone structure.
(2R)-2-(Azidomethyl)-3-methylbutanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
Uniqueness: (2R)-2-(Azidomethyl)-3-methylbutan-1-ol is unique due to its specific combination of an azide group and a chiral center, making it particularly useful in stereoselective synthesis and applications requiring chirality.
Propriétés
Numéro CAS |
922725-33-5 |
|---|---|
Formule moléculaire |
C6H13N3O |
Poids moléculaire |
143.19 g/mol |
Nom IUPAC |
(2R)-2-(azidomethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C6H13N3O/c1-5(2)6(4-10)3-8-9-7/h5-6,10H,3-4H2,1-2H3/t6-/m1/s1 |
Clé InChI |
JQXNZIUZCWFXLW-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)[C@H](CN=[N+]=[N-])CO |
SMILES canonique |
CC(C)C(CN=[N+]=[N-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)
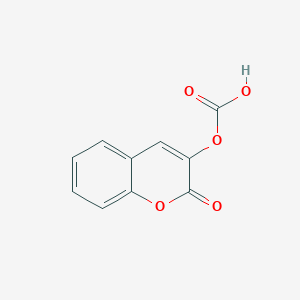
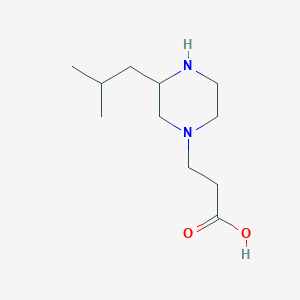
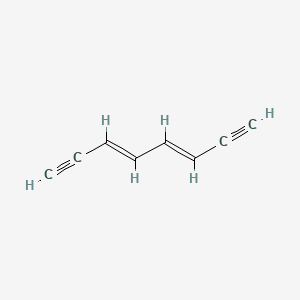
![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)

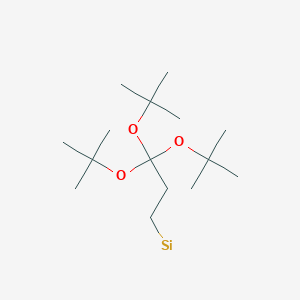
![6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14171016.png)


![2,5-Dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]benzenesulfonamide](/img/structure/B14171034.png)

